Product packaging for 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 847446-51-9)

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine

Cat. No.: B3287672
CAS No.: 847446-51-9
M. Wt: 225.08 g/mol
InChI Key: PUYCNLJKBFVUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine (CAS 847446-51-9) is a high-value brominated heterocyclic building block essential for modern organic synthesis and drug discovery programs . This compound features a molecular formula of C 9 H 9 BrN 2 and a molecular weight of 225.09 g/mol . The bromine substituent at the 8-position of the imidazopyridine scaffold serves as a versatile reactive handle, enabling facile cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig animations to create more complex molecular architectures . This makes it a critical intermediate for constructing targeted compound libraries and for lead optimization in medicinal chemistry. Researchers primarily utilize this chemical as a key precursor in the synthesis of various pharmacologically active molecules. Its applications extend to the development of materials science and as a core structure in the design of ligands and probes for biological systems. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Proper handling procedures should be followed, and the material should be stored as recommended by the supplier to ensure stability and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B3287672 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 847446-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)9-11-7(2)5-12(9)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYCNLJKBFVUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40827490
Record name 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40827490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847446-51-9
Record name 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40827490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 8 Bromo 2,6 Dimethylimidazo 1,2 a Pyridine

Electrophilic Aromatic Substitution Reactions of the Imidazo[1,2-a]pyridine (B132010) System

The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The most nucleophilic position is the C3 carbon of the imidazole (B134444) ring, a consequence of the nitrogen bridgehead atom's ability to stabilize the resulting cationic intermediate (the Wheland intermediate). Consequently, electrophilic substitution on imidazo[1,2-a]pyridines, including 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine, is highly regioselective, with the electrophile predominantly directed to the C3 position. nih.govresearchgate.netrsc.org

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed at the C3 position. For instance, bromination of imidazo[1,2-a]pyridines can be achieved using various brominating agents, and metal-free conditions using sodium bromite (B1237846) have been reported for the C3-bromination of this heterocyclic system. researchgate.netrsc.org The presence of the electron-donating methyl groups at the C2 and C6 positions in this compound would further activate the ring system towards electrophilic attack compared to the unsubstituted parent scaffold. Conversely, the electron-withdrawing bromine atom at the C8 position is expected to have a deactivating effect on the pyridine (B92270) ring, reinforcing the inherent preference for substitution on the imidazole moiety.

Nucleophilic Substitution Reactions at the Bromo-Substituted Position

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C8 position of this compound is generally challenging. The pyridine ring is inherently electron-rich, which disfavors attack by nucleophiles. However, such substitutions on pyridine systems are possible, particularly at the C2 and C4 (and by extension, C6 and C8) positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. nih.govsigmaaldrich.com

For a successful SNAr reaction to occur on the 8-bromo position, the presence of strong electron-withdrawing groups on the pyridine ring would be beneficial to decrease the electron density and facilitate nucleophilic attack. In the case of this compound, the electron-donating methyl group at C6 may slightly hinder this type of reaction. Nevertheless, under forcing conditions with strong nucleophiles, such as alkoxides, amides, or thiolates, substitution of the 8-bromo group may be achievable. The reactivity would be significantly lower than for pyridine rings bearing strong nitro substituents. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

The bromine atom at the C8 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for forming new C-C bonds. libretexts.org this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C8 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net The choice of reaction conditions can be tailored to the specific boronic acid or ester being used. bldpharm.com

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.govchemrxiv.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. This compound can be effectively coupled with various terminal alkynes to yield 8-alkynyl-2,6-dimethylimidazo[1,2-a]pyridine derivatives. scirp.orgscirp.org These products can serve as valuable intermediates for further transformations.

Below is a table summarizing representative cross-coupling reactions applicable to this compound.

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)8-Aryl-2,6-dimethylimidazo[1,2-a]pyridine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)8-Alkynyl-2,6-dimethylimidazo[1,2-a]pyridine
HeckAlkenePd(OAc)₂, Ligand, Base8-Alkenyl-2,6-dimethylimidazo[1,2-a]pyridine
Buchwald-HartwigAminePd catalyst, Ligand, Base8-Amino-2,6-dimethylimidazo[1,2-a]pyridine

Ring Modifications and Annulations Involving the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core can participate in various ring modification and annulation reactions, leading to the formation of more complex polycyclic systems. While specific examples starting from this compound are not extensively documented, reactions known for the parent scaffold can be extrapolated.

One notable transformation is the formal [8+2] cycloaddition reaction between imidazo[1,2-a]pyridines and benzynes, which can lead to the formation of novel tetracyclic structures. These reactions can be promoted by microwave irradiation. The substituents on the imidazo[1,2-a]pyridine ring can influence the feasibility and outcome of such cycloadditions.

Furthermore, functional groups introduced through the reactions described in the preceding sections can serve as handles for subsequent intramolecular cyclizations. For instance, an 8-alkynyl substituent introduced via a Sonogashira coupling could potentially undergo an intramolecular cyclization with a suitably positioned nucleophile on a substituent at C6 or C5 to form a new fused ring. Similarly, an 8-amino group installed via a Buchwald-Hartwig amination could be a precursor for the construction of a new heterocyclic ring fused to the pyridine moiety.

Exploration of Unique Reactivity Due to Bromine and Alkyl Substituents

The specific substitution pattern of this compound imparts a unique reactivity profile. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl groups influences the electronic properties of the heterocyclic system and can be exploited in various transformations.

The methyl group at the C2 position is known to be susceptible to condensation reactions with electrophiles, particularly aldehydes, under certain conditions. This reactivity could be modulated by the electronic effects of the substituents on the pyridine ring.

The bromine atom at the C8 position, in addition to its utility in cross-coupling reactions, can also direct ortho-lithiation. Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the C7 position, generating a powerful nucleophile that can be trapped with various electrophiles. This would provide a route to 7,8-disubstituted 2,6-dimethylimidazo[1,2-a]pyridines, a substitution pattern that is not readily accessible through other means. The success of this approach would depend on the relative acidity of the protons at C7 and the methyl groups.

Advanced Spectroscopic and Structural Characterization of 8 Bromo 2,6 Dimethylimidazo 1,2 a Pyridine Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine (C₉H₉BrN₂), HRMS is essential for confirmation. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Table 3: Predicted HRMS Data for this compound

IonChemical FormulaCalculated m/z
[M+H]⁺ (with ⁷⁹Br)C₉H₁₀⁷⁹BrN₂⁺225.0025
[M+H]⁺ (with ⁸¹Br)C₉H₁₀⁸¹BrN₂⁺226.9999

Note: These values are calculated based on the exact masses of the constituent isotopes.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. It is particularly useful for polar and thermally labile compounds. In the case of imidazo[1,2-a]pyridines, the basic nitrogen atoms are easily protonated. The ESI-MS spectrum of this compound would be expected to show a prominent pair of peaks at m/z 225 and 227, corresponding to the protonated molecule with the ⁷⁹Br and ⁸¹Br isotopes, respectively. miamioh.edu

When fragmentation is induced (e.g., in MS/MS experiments), characteristic losses can be observed. Common fragmentation pathways for related heterocyclic systems often involve the cleavage of the rings or loss of substituents. The study of fragmentation patterns of similar structures, like prazoles, shows that cleavages often occur adjacent to heteroatoms. georgiasouthern.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of energy at specific frequencies corresponds to the vibrations of chemical bonds (stretching, bending, etc.). For this compound, the IR spectrum provides key information confirming the presence of the imidazopyridine core, the methyl groups, and the carbon-bromine bond.

Detailed analysis of the parent imidazo[1,2-a]pyridine (B132010) ring system reveals characteristic vibrations. nih.govresearchgate.net The C-H stretching vibrations of the aromatic pyridine (B92270) and imidazole (B134444) rings are typically observed in the region of 3100-3000 cm⁻¹. nih.gov The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings produce a series of complex bands in the 1650-1450 cm⁻¹ fingerprint region. nih.gov Specifically, peaks around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the unsaturated C-C bonds and C-H bonds in the pyridine ring. nih.gov The C-N stretching of the imidazole portion is often found around 1370 and 1200 cm⁻¹. nih.gov

The introduction of substituents to this core structure leads to predictable changes in the IR spectrum. The methyl groups at positions 2 and 6 will exhibit characteristic symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The C-Br bond at position 8 introduces a stretching vibration that is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹, although this can be difficult to assign definitively due to overlapping with other fingerprint region absorptions.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Functional Group/Structural Feature
3100 - 3000 C-H Stretch Aromatic (Imidazopyridine Ring)
2950 - 2850 C-H Stretch Aliphatic (Methyl Groups)
1650 - 1500 C=C / C=N Stretch Imidazopyridine Ring System
1450 - 1375 C-H Bend Aliphatic (Methyl Groups)
1370 - 1200 C-N Stretch Imidazole Ring
600 - 500 C-Br Stretch Bromo-substituent

This table is generated based on characteristic IR absorption frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, one can generate an electron density map from which the atomic positions, bond lengths, and bond angles can be determined.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state conformation. For instance, the crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine, a bromo-dimethyl substituted isomer, was recently determined. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The imidazo[4,5-b]pyridine core in this molecule is nearly planar. researchgate.net Similarly, the crystal structure of another related derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, shows that the imidazopyridine moiety is not perfectly planar, with a small dihedral angle between the fused imidazole and pyridine rings. nih.gov

Based on these related structures, it is anticipated that this compound would crystallize to form a planar or nearly planar arrangement of its fused heterocyclic ring system. The bromine atom and the two methyl groups would lie in or close to this plane. The precise packing of the molecules in the crystal lattice would be governed by intermolecular interactions, such as π-π stacking between the aromatic rings and weaker van der Waals forces.

Table 2: Illustrative Crystallographic Data for a Related Bromo-Dimethyl-Imidazopyridine Derivative

Parameter Value
Compound (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine researchgate.net
Chemical Formula C₁₇H₁₆BrN₃ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 6.91863(13) researchgate.net
b (Å) 7.17190(11) researchgate.net
c (Å) 29.6309(5) researchgate.net
β (°) 93.9228(15) researchgate.net
Volume (ų) 1466.83(4) researchgate.net
Z (Molecules/Unit Cell) 4 researchgate.net

Data from a closely related compound used for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and purification of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a solid stationary phase (packed into a column) and a liquid mobile phase.

For imidazo[1,2-a]pyridine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The components elute in order of increasing hydrophobicity. Purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks, as detected by a UV detector set to a wavelength where the compound absorbs strongly. For imidazo[1,2-a]pyridines, radiochemical purity greater than 99% has been confirmed using this method. nih.gov Preparative HPLC, which uses larger columns, can be used to isolate the pure compound. nih.gov

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

Parameter Typical Condition
Mode Reversed-Phase (RP-HPLC)
Stationary Phase (Column) C18 (Octadecyl-silica)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Additive 0.1% Trifluoroacetic Acid (TFA)
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~254 nm or λmax of the compound
Purity Assessment >95-99% (Typical for purified compounds)

This table presents generalized conditions for the analysis of imidazo[1,2-a]pyridine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. While the parent compound this compound may have limited volatility, GC-MS is an excellent tool for analyzing it or more volatile derivatives and for identifying trace impurities.

In GC-MS, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."

The fragmentation of the imidazo[1,2-a]pyridine core has been studied. nih.gov For this compound (Molecular Weight: ~225.09 g/mol for C₉H₉⁷⁹BrN₂), the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺•) at m/z 224 and 226, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Key fragmentation pathways would likely include the loss of the bromine atom to give a fragment at m/z 145, and the loss of a methyl radical (•CH₃) to yield a fragment at m/z 210/212. nih.gov These characteristic fragments are crucial for structural confirmation.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

m/z (Mass-to-Charge Ratio) Proposed Fragment
224 / 226 [M]⁺• (Molecular ion with ⁷⁹Br / ⁸¹Br)
210 / 212 [M - CH₃]⁺ (Loss of a methyl radical)
145 [M - Br]⁺ (Loss of a bromine atom)

Predicted fragmentation based on the structure and known fragmentation patterns of related compounds.

Computational Chemistry and Theoretical Investigations of 8 Bromo 2,6 Dimethylimidazo 1,2 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic properties of molecules. These methods are used to predict geometries, energies, and a variety of molecular properties that govern chemical reactions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. In the study of imidazo[1,2-a]pyridine (B132010) derivatives, DFT methods, such as those utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to obtain optimized molecular structures and predict reactivity. nih.gov While this methodology is standard for the imidazo[1,2-a]pyridine class, specific published DFT studies detailing the electronic structure and reactivity of 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine are not readily found.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

While these indices are powerful tools for comparing the reactivity of different compounds, specific calculated values for this compound are not available in the reviewed literature. For related compounds like 3,5-dibromo-2,6-dimethoxy pyridine (B92270), such calculations have been performed to provide insights into their reactive nature. nih.gov

Table 1: Theoretical Chemical Reactivity Indices (Illustrative) No specific data is available for this compound. This table illustrates the type of data that would be generated from a HOMO/LUMO analysis.

Parameter Symbol Formula Value for this compound
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Electronegativity χ -(ELUMO + EHOMO)/2 Data not available
Chemical Hardness η (ELUMO - EHOMO)/2 Data not available
Chemical Softness S 1/η Data not available
Electrophilicity Index ω χ²/2η Data not available

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. For heterocyclic systems like imidazo[1,2-a]pyridines, MEP analysis can identify the most likely sites for protonation or interaction with other charged species. nih.gov However, specific MEP analysis reports for this compound are not present in the available scientific literature.

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations explore the conformational flexibility and interaction of molecules with their environment over time.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, rotation around single bonds could, in principle, lead to different conformers, although the fused ring system is largely rigid. The primary sources of flexibility would be the methyl groups. By mapping the potential energy surface, computational methods can identify the most stable, low-energy conformation. This information is crucial as the biological activity and physical properties of a molecule are dictated by its preferred three-dimensional shape. There are no specific published studies on the conformational analysis or energy landscape of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to bind to various biological targets, and docking studies are frequently performed on its derivatives to predict binding affinity and orientation within a protein's active site. nih.govnih.gov While numerous docking studies exist for this class of compounds against targets like the MARK4 protein or adenosine (B11128) receptors, no specific molecular docking studies featuring this compound as the ligand were identified in the searched literature. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3,5-dibromo-2,6-dimethoxy pyridine

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For the imidazo[1,2-a]pyridine scaffold, QSAR models have been instrumental in identifying derivatives with enhanced therapeutic properties.

While a specific QSAR model for this compound is not available in the public domain, the methodology for creating such a model is well-established. The development process would involve synthesizing a series of analogues with variations at key positions of the imidazo[1,2-a]pyridine core and evaluating their biological activity against a specific target.

The resulting data would then be used to construct a QSAR model. This model would be a statistical equation that relates various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed biological activity. For instance, in a hypothetical study on a series of imidazo[1,2-a]pyridine derivatives, a QSAR model might take the following form:

Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where C is the concentration of the compound required to produce a defined biological effect, and the descriptors represent physicochemical properties of the molecules. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The power of QSAR lies in its ability to pinpoint the structural features that are crucial for a compound's biological activity. For the broader class of imidazo[1,2-a]pyridines, studies have often highlighted the importance of substituents at various positions of the fused ring system.

In the case of this compound, a systematic QSAR study would likely investigate the influence of the following structural motifs:

The 8-Bromo Substituent: The bromine atom at the C8 position is an electron-withdrawing group and can participate in halogen bonding. Its presence is expected to significantly modulate the electronic properties of the aromatic system and could be a key determinant of binding affinity to a biological target.

The 2-Methyl and 6-Methyl Groups: These small alkyl groups can influence the compound's lipophilicity and steric profile. Their precise impact would depend on the topology of the target's binding pocket.

A hypothetical QSAR study could reveal that specific electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for activity. The table below illustrates the kind of data that would be generated in such a study.

CompoundBiological Activity (log 1/C)HOMO (eV)LUMO (eV)
Derivative 15.2-6.1-1.5
Derivative 25.8-6.3-1.7
Derivative 34.9-5.9-1.3
This compound Predicted ValueCalculated ValueCalculated Value

By analyzing the correlation between these descriptors and the biological activity, researchers can infer which structural modifications are likely to lead to more potent compounds. For example, a positive correlation with a descriptor related to molecular volume might suggest that larger substituents are favored, while a negative correlation with electronegativity could indicate that electron-donating groups enhance activity.

In a related context, QSAR studies on quinolinone-based compounds have demonstrated that electron-withdrawing groups like bromine can increase biological activity by increasing the molecular volume and reducing electronegativity nih.gov. While this applies to a different chemical scaffold, it underscores the general principles that would be explored in a QSAR study of this compound.

Biological Activities of Imidazo 1,2 a Pyridine Derivatives with a Focus on 8 Bromo 2,6 Dimethylimidazo 1,2 a Pyridine Analogues Excluding Clinical Human Trials

Antimicrobial Activities (In Vitro Studies)

Imidazo[1,2-a]pyridine (B132010) derivatives have been extensively studied for their potential as antimicrobial agents, showing activity against a variety of bacterial and fungal pathogens.

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable in vitro antibacterial activity against several medically important bacterial strains. For instance, certain isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides, which are pyridine (B92270) derivatives, have shown high activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.gov In some cases, their activity was superior to the standard drug norfloxacin. nih.gov Similarly, other synthesized pyridine derivatives have exhibited significant antibacterial effects. For example, compounds 12, 15, 16, and 17 in one study showed high antibacterial activity against B. subtilis, S. aureus, and the Gram-negative bacterium Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL. nih.gov Another study found that certain pyridine derivatives were active against Bacillus cereus and Escherichia coli. researchgate.net

It's important to note that the antimicrobial spectrum can be quite specific. For example, a representative compound from a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides was screened against seven non-tubercular strains and other non-mycobacterial organisms and showed remarkable microbe selectivity, suggesting that not all derivatives are broad-spectrum. nih.gov The antibacterial activity of some pyridine derivatives is influenced by the substituents on the pyridine ring. mdpi.com For instance, some anaephene derivatives, which are alkyl pyridinols, have shown potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com

Interactive Table: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Analogues and Other Pyridine Derivatives

Compound/Derivative ClassBacterial StrainActivity (MIC)Reference
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesBacillus subtilis, Staphylococcus aureusHighly active, some better than norfloxacin nih.gov
Pyridine derivatives (compounds 12, 15, 16, 17)Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa6.25–12.5 μg/mL nih.gov
Pyridine derivatives (compounds 5a, 6b, 7a)Bacillus cereus50 µg/ml researchgate.net
Anaephene derivativesStaphylococcus aureus (including MRSA)Potent activity mdpi.com

The antifungal potential of imidazo[1,2-a]pyridine analogues has been investigated against several pathogenic fungal species. Notably, some isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides have exhibited activity against Candida albicans that is superior to the standard antifungal drug fluconazole. nih.gov Furthermore, certain pyridine derivatives have demonstrated high antifungal activity against both C. albicans and Candida glabrata, with a reported MIC of 12.5 μg/mL. nih.gov

Another study highlighted a pyridine carbonitrile derivative, compound 3b, which showed equivalent activity to miconazole (B906) against C. albicans with an MIC of 25 µg/ml. researchgate.net The challenge of treating infections caused by Candida species, particularly the rise of non-albicans species like C. glabrata and Candida tropicalis, underscores the need for new antifungal agents. nih.govnih.gov C. glabrata is now the second most common cause of candidiasis and is known for its intrinsic and acquired resistance to azole antifungals. nih.gov The moronecidin-like peptide has shown in vitro antifungal potency against C. albicans, C. glabrata, and C. tropicalis, with MIC values of 8 µg/ml for C. albicans and C. tropicalis, and 32 µg/ml for C. glabrata. nih.gov

Interactive Table: Antifungal Activity of Selected Imidazo[1,2-a]pyridine Analogues and Other Pyridine Derivatives

Compound/Derivative ClassFungal StrainActivity (MIC)Reference
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesCandida albicansBetter than fluconazole nih.gov
Pyridine derivativesCandida albicans, Candida glabrata12.5 μg/mL nih.gov
Pyridine carbonitrile derivative (compound 3b)Candida albicans25 µg/ml researchgate.net
Moronecidin-like peptideCandida albicans, Candida tropicalis8 µg/ml nih.gov
Moronecidin-like peptideCandida glabrata32 µg/ml nih.gov

A significant area of research for imidazo[1,2-a]pyridine derivatives has been their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This is particularly crucial due to the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govrroij.com

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their in vitro antituberculosis activity. nih.gov Seven of these compounds displayed MIC90 values of ≤1 μM against various replicating, non-replicating, MDR, and XDR Mtb strains. nih.gov Another study focused on 2,6-disubstituted thiosemicarbazone derivatives of pyridine, which showed significant activity against a resistant M. tuberculosis strain, with MIC values ranging from 0.5 to 4 µg/mL. nih.gov Some of these derivatives were two- to eightfold more active than the reference drug against the resistant strain. nih.gov

The nitroimidazole class of compounds, which can contain a pyridine moiety, has also shown great promise. researchgate.net For example, TBA-354, a pyridine-containing biaryl nitroimidazole, is bactericidal in vitro against both replicating and non-replicating M. tuberculosis and maintains its activity against drug-sensitive and drug-resistant clinical isolates. researchgate.net

Interactive Table: Antituberculosis Activity of Selected Imidazo[1,2-a]pyridine Analogues and Other Pyridine Derivatives

Compound/Derivative ClassMtb Strain(s)Activity (MIC)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, non-replicating, MDR-TB, XDR-TB≤1 μM (MIC90) nih.gov
2,6-disubstituted thiosemicarbazone derivatives of pyridineResistant M. tuberculosis strain0.5–4 µg/mL nih.gov
TBA-354 (nitroimidazole)Replicating, non-replicating, drug-sensitive, and drug-resistant M. tuberculosisPotent bactericidal activity researchgate.net

Antiviral Activities (In Vitro Studies)

The antiviral potential of imidazo[1,2-a]pyridine derivatives has been explored against various viruses. researchgate.net A study on original dibromoimidazo[1,2-a]pyridines with a thioether side chain reported their antiviral activity, with structure-activity relationship studies identifying hydrophobicity as a key factor. nih.gov Another research effort synthesized imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position, which showed high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov The pyridine nucleus is a component of many drugs with antiviral properties. nih.govmdpi.com

Anticancer and Anti-Proliferative Activities (In Vitro Cell Line Studies)

Imidazo[1,2-a]pyridine derivatives have emerged as a class of compounds with significant anticancer and anti-proliferative activities. researchgate.net A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov Several compounds in this series showed good activity against all cell lines except K562. nih.gov

The pyridine nucleus is present in numerous natural products and drugs with anticancer properties. nih.gov Newly synthesized pyridinethione and thienopyridine derivatives have been evaluated for their antiproliferative activity against human cancer cell lines HCT-116, HepG-2, and MCF-7, with some compounds showing interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov

Other Significant Biological Activities (In Vitro and Preclinical Animal Studies Only, if non-human related)

Beyond the specific activities mentioned above, imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of other biological activities. These include anti-inflammatory, antipyretic, and antiulcer properties. researchgate.net They have also been investigated as nonpeptide B2 receptor antagonists and as ligands for GABA and benzodiazepine (B76468) receptors. researchgate.net The versatility of the pyridine nucleus is further demonstrated by its presence in drugs with antihypertensive, analgesic, antimalarial, and antidiabetic effects. nih.gov

Mechanistic Studies of Biological Actions Excluding Clinical Human Trials

Investigation of Molecular Targets and Pathways

Research into the molecular interactions of 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine and its analogs has revealed a multi-targeted profile, engaging with key proteins involved in cellular transport and microbial viability.

Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCG2)

A significant area of investigation has been the ability of imidazo[1,2-a]pyridine (B132010) derivatives to inhibit ATP-binding cassette (ABC) transporters, which are pivotal in the development of multidrug resistance (MDR) in cancer cells. Overexpression of transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2) leads to the efflux of chemotherapeutic drugs, reducing their efficacy.

Studies on a series of imidazo[1,2-a]pyridine derivatives have demonstrated their potential as dual-target inhibitors of both ABCB1 and ABCG2. nih.govacs.org For instance, the derivative Y22 has shown a significant ability to reverse MDR by inhibiting the efflux function of these transporters. nih.govacs.org Mechanistic studies indicate that these compounds can slightly suppress the ATPase activity of the transporters without affecting their protein expression levels. nih.govacs.org This inhibition restores the intracellular concentration of anticancer drugs, thereby re-sensitizing resistant cells to treatment.

Table 1: Reversal Fold of Multidrug Resistance by Imidazo[1,2-a]pyridine Derivative Y22

Transporter Reversal Fold
ABCB1 8.35 nih.govacs.org
ABCG2 2.71 nih.govacs.org

Data derived from a study on imidazo[1,2-a]pyridine derivatives as dual-target inhibitors of ABCB1 and ABCG2.

Targeting of Microbial Enzymes (e.g., M. tuberculosis QcrB, MmpL3 protein, InhA enzyme)

The imidazo[1,2-a]pyridine scaffold has also been identified as a promising framework for the development of new anti-tubercular agents.

Inhibition of M. tuberculosis QcrB: High-throughput screening has identified imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis and Mycobacterium bovis BCG. plos.org The molecular target for some of these inhibitors has been identified as the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex), a key component of the bacterial respiratory chain. plos.orgnih.gov Mutations in the qcrB gene have been shown to confer resistance to these compounds, confirming it as the target. plos.org

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs

Compound Target MIC (μM) against M. tuberculosis H37Rv
Analog 5 QcrB 0.2 nih.gov
Analog 7 QcrB 0.9 nih.gov
Analog 8 QcrB 0.4 nih.gov
Analog 15 QcrB 0.02 nih.gov
Analog 18 QcrB 0.004 nih.gov

MIC (Minimum Inhibitory Concentration) values highlight the potent activity of these compounds.

M. tuberculosis MmpL3 protein: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govnih.gov While direct inhibition data for this compound on MmpL3 is not extensively documented, numerous structurally diverse inhibitors of MmpL3 have been identified, many of which are lipophilic molecules. nih.gov Given the structural characteristics of imidazo[1,2-a]pyridines, MmpL3 remains a highly probable target for this class of compounds. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial outer membrane, leading to bacterial death. nih.govresearchgate.net

M. tuberculosis InhA enzyme: The enoyl-acyl carrier protein reductase (InhA) is another validated target for anti-tubercular drugs, most notably isoniazid. mdpi.com Direct inhibitors of InhA are sought after to overcome resistance mechanisms associated with the prodrug isoniazid. While some imidazo[1,5-a]quinoline (B8571028) derivatives have been evaluated as InhA inhibitors, specific data for this compound is not yet available. mdpi.com However, the broader class of nitrogen-containing heterocyclic compounds is actively being explored for InhA inhibition.

Modulation of Cellular Processes and Pathways

Beyond direct enzyme and transporter inhibition, imidazo[1,2-a]pyridine derivatives have been shown to modulate key cellular signaling pathways implicated in cancer progression.

A novel selenylated imidazo[1,2-a]pyridine derivative, MIA, has been demonstrated to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines. nih.gov This compound was found to reduce the levels of inflammatory cytokines and inhibit the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes. nih.govnih.gov Furthermore, it was observed to suppress the phosphorylation of STAT3. nih.gov

Another study on novel imidazo[1,2-a]pyridine compounds revealed their ability to inhibit the AKT/mTOR pathway, which is a central regulator of cell proliferation, survival, and apoptosis. waocp.org Treatment of cancer cells with these compounds led to cell cycle arrest and the induction of apoptosis. waocp.org

Studies on Resistance Reversal Mechanisms

The ability of this compound and its analogs to counteract multidrug resistance is a key area of their biological investigation.

Reversal of Multidrug Resistance (MDR) Phenotypes

As discussed in section 7.1.1, imidazo[1,2-a]pyridine derivatives can effectively reverse the MDR phenotype in cancer cells. By inhibiting the efflux function of ABC transporters like ABCB1 and ABCG2, these compounds restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. nih.govacs.org This reversal of resistance is a critical step in overcoming treatment failure in many cancer types.

Synergistic Effects with Established Agents

The combination of imidazo[1,2-a]pyridine derivatives with established anticancer drugs has shown promising synergistic effects. For instance, the dual ABCB1/ABCG2 inhibitor Y22 enhanced the antiproliferative activity of adriamycin (doxorubicin) in vivo. nih.govacs.org This synergy is achieved by preventing the efflux of doxorubicin (B1662922) from the cancer cells, thereby increasing its intracellular concentration and cytotoxic effect.

Studies on other pyridine (B92270) derivatives have also demonstrated synergistic cytotoxicity when combined with agents like paclitaxel. nih.gov The co-administration of these compounds at low concentrations can enhance the pro-apoptotic and antimitotic effects of paclitaxel. nih.gov While specific data for this compound in combination therapies is still emerging, the findings for related compounds suggest a strong potential for synergistic interactions.

Structure Activity Relationship Sar Studies on 8 Bromo 2,6 Dimethylimidazo 1,2 a Pyridine Analogues

Impact of Bromine Substitution at C8 on Biological Activity

The substitution of a bromine atom at the C8 position of the imidazo[1,2-a]pyridine (B132010) ring is a key determinant of biological activity. The C8 position is inherently electron-rich, making it favorable for electrophilic substitution, such as bromination. evitachem.com The presence of a halogen, particularly an electron-withdrawing one, at this position can significantly modulate the molecule's interaction with biological targets.

In studies on the phytotoxic effects of imidazo[1,2-a]pyridine derivatives, the nature of the substituent on the pyridine (B92270) ring plays a crucial role. For instance, a compound featuring a bromine atom demonstrated superior herbicidal activity compared to analogues with chlorine or fluorine at the same position, indicating that the size and electronic properties of the halogen are critical for this specific biological effect. acs.org Research on other imidazo[1,2-a]pyridine derivatives has also highlighted the importance of C8 substitution. For example, in a series of compounds designed as inhibitors of the Wnt/β-catenin signaling pathway, substitutions at the C8 position were explored to optimize activity. nih.gov While not always leading to a direct increase in potency for all targets, the introduction of a bulky and electronegative atom like bromine alters the compound's electrostatic potential and steric profile, which can enhance binding affinity and specificity for certain enzymes or receptors. nih.gov For example, in a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents, the lead compound featured a 4-bromo substitution on the phenoxy ring, which contributed to an acceptable safety and pharmacokinetic profile. nih.gov

Influence of Methyl Groups at C2 and C6 on Pharmacological Profiles

The methyl groups at the C2 and C6 positions of the 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine scaffold are crucial for defining its pharmacological characteristics. These substitutions influence the molecule's steric hindrance, lipophilicity, and metabolic stability, which in turn affect its biological activity.

The combination of methyl groups at both C2 and C6 positions creates a unique structural motif. This specific substitution pattern has been investigated in the context of anticancer research, where novel imidazo[1,2-a]pyridine compounds are evaluated for their cytotoxic effects against cancer cell lines like HCC1937. nih.gov

Role of Substituents at the C3 Position (e.g., carboxamides, hydrazides)

The C3 position of the imidazo[1,2-a]pyridine ring is a primary site for chemical modification and plays a pivotal role in determining the biological activity of its derivatives. mdpi.comresearchgate.net The electronic properties of the scaffold make this position highly susceptible to functionalization, allowing for the introduction of a wide variety of substituents, such as carboxamides and hydrazides, to fine-tune pharmacological effects.

Research has consistently shown that the nature of the C3 substituent is a critical determinant of potency and mechanism of action. A prominent example is the development of antituberculosis agents, where 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were identified as a highly potent class of compounds. rsc.orgnih.gov These carboxamides exhibited excellent activity against replicating, non-replicating, and drug-resistant strains of M. tuberculosis. nih.gov The specific amide linkage at the C3 position was crucial for this activity. In contrast, a study on imidazo[1,2-a]pyridine-3-hydrazones found them to be inactive against M. tuberculosis, demonstrating how a seemingly small change in the C3-substituent can lead to a complete loss of activity. plos.org

The versatility of the C3 position is further illustrated by the development of selective COX-2 inhibitors, where the introduction of various Mannich bases at this position on a 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold led to compounds with potent inhibitory activity. researchgate.net

Table 1: Impact of C3 Substituents on Antituberculosis Activity of Imidazo[1,2-a]pyridines
C3 SubstituentObserved Activity Against M. tuberculosisReference
CarboxamidesPotent activity against replicating, non-replicating, MDR, and XDR strains. rsc.orgnih.gov
HydrazonesInactive. plos.org
NitrosoNotable activity but with concurrent toxicity. nih.gov

Effects of Stereochemistry and Conformational Preferences on Activity

These conformational parameters are crucial for activity. For instance, in a series of cholinesterase inhibitors, the precise dihedral and torsion angles dictated by the substituents were directly linked to their inhibitory potency. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is essential for effective biological function.

Correlation between Electronic Properties (e.g., HOMO/LUMO, electronegativity) and Biological Effects

The biological effects of this compound analogues are strongly correlated with their electronic properties. The distribution of electron density across the molecule, influenced by its various substituents, dictates its reactivity and ability to form non-covalent interactions with biological macromolecules. Key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electronegativity.

The imidazo[1,2-a]pyridine ring system is π-excessive, meaning it has a high electron density. The bromine atom at C8, being highly electronegative, acts as an electron-withdrawing group via induction, which significantly alters the electrostatic potential map of the molecule. This creates regions of partial positive and negative charge that can engage in favorable electrostatic interactions with amino acid residues in a protein's active site.

Studies have shown that the introduction of electron-withdrawing groups can be crucial for certain biological activities. For example, in a study of the phytotoxicity of imidazo[1,2-a]pyridine derivatives, compounds with electron-withdrawing groups, such as halogens, exhibited high inhibition rates. acs.org Molecular modeling and docking studies on related imidazo[1,2-a]pyridine derivatives, such as selective COX-2 inhibitors, have indicated that specific electronic features, like the presence of a methylsulfonyl group, are essential for insertion into the secondary pocket of the enzyme. researchgate.net These findings underscore the importance of tuning the electronic properties of the scaffold to achieve desired biological outcomes.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the lead optimization of imidazo[1,2-a]pyridine derivatives. These approaches involve modifying the core structure of a molecule to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while retaining the key interactions required for biological activity.

The imidazo[1,2-a]pyridine scaffold itself is often the result of a scaffold hopping strategy. For example, it has been successfully used as a bioisosteric replacement for benzimidazole (B57391) in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. This switch to the imidazo[1,2-a]pyridine core maintained the desired PI3K isoform selectivity. The imidazo[1,2-a]pyridine scaffold has also been identified as a promising starting point in the search for novel antituberculosis agents, leading to the discovery of compounds that target the QcrB subunit of the electron transport chain. plos.orgrsc.org

Applications of Imidazo 1,2 a Pyridine Derivatives in Chemical Sciences Excluding Therapeutic Applications

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

Imidazo[1,2-a]pyridines are widely recognized as versatile building blocks for constructing more complex molecular architectures. mdpi.comrsc.org The subject of this article, 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine , is commercially available and classified as a heterocyclic building block, underscoring its utility in synthetic chemistry. bldpharm.com

The key to its versatility lies in the presence of a bromine atom at the C8 position of the fused ring system. Halogen atoms, particularly bromine and iodine, on aromatic and heteroaromatic rings serve as crucial reactive "handles" for a variety of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromo-substituent on This compound makes it an ideal substrate for several powerful synthetic transformations. While specific studies detailing the reaction scope of this exact molecule are not prevalent, its reactivity can be confidently predicted based on well-established protocols for other bromo-heterocycles, such as bromo-purines and bromo-pyridines. researchgate.netnih.gov The primary utility of this compound is to serve as a scaffold upon which additional complexity can be built via functionalization at the C8 position.

Potential synthetic applications include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst to form a new C-C bond, yielding 8-aryl- or 8-vinyl-2,6-dimethylimidazo[1,2-a]pyridines. This is one of the most common methods for elaborating halogenated heterocyclic cores. nih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to introduce alkynyl moieties at the C8 position. This is a highly effective method for creating C(sp)-C(sp²) bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form a new C-N bond, leading to the synthesis of 8-amino-substituted imidazo[1,2-a]pyridines. This reaction is a cornerstone of modern medicinal and materials chemistry for accessing aniline (B41778) derivatives. mit.edu

Stille Coupling: Palladium-catalyzed reaction with organostannanes (organotin compounds) to introduce a wide variety of alkyl, alkenyl, aryl, or alkynyl groups.

The following interactive table summarizes the potential transformations for which This compound is a prime candidate.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedPotential Product Class
Suzuki-Miyaura CouplingR-B(OH)₂ or R-B(OR')₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C-C (Aryl/Vinyl)8-Aryl/Vinyl-2,6-dimethylimidazo[1,2-a]pyridines
Sonogashira CouplingR-C≡CHPd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)C-C (Alkynyl)8-Alkynyl-2,6-dimethylimidazo[1,2-a]pyridines
Buchwald-Hartwig AminationR₂NHPd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-N8-(Dialkyl/Aryl)amino-2,6-dimethylimidazo[1,2-a]pyridines
Stille CouplingR-Sn(R')₃Pd(0) catalyst (e.g., Pd(PPh₃)₄)C-C8-Substituted-2,6-dimethylimidazo[1,2-a]pyridines

Applications in Materials Science

The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) core, such as fluorescence and thermal stability, make it an attractive scaffold for the development of advanced materials. rsc.org

Based on a review of available scientific literature, there are no specific documented instances of This compound being utilized in the development of dispersed dyes. While its heterocyclic structure could potentially be incorporated into a chromophore, this specific application has not been a focus of published research.

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major goal in materials science. Several imidazo[1,2-a]pyridine derivatives have been investigated for their potential use in OLEDs due to their optical properties. mdpi.com The rigid, planar structure and high thermal stability of the core are advantageous for creating emissive layers in these devices.

Research into related heterocyclic systems has demonstrated the viability of pyridine-based compounds in OLEDs. For example, pyrene-benzimidazole derivatives have been synthesized and characterized as effective blue emitters. nih.gov Furthermore, pyridine-3,5-dicarbonitrile (B74902) moieties have gained significant attention in the creation of materials exhibiting thermally activated delayed fluorescence (TADF), which can lead to OLEDs with very high quantum efficiencies. nih.gov

While the broader class of imidazo[1,2-a]pyridines holds promise for these applications, specific studies on the photoluminescent or electroluminescent properties of This compound itself are not extensively documented. Its utility would likely arise after synthetic modification, where the bromo group is replaced by a moiety designed to tune the compound's emission color, efficiency, and charge-transport properties.

Sensor Development (e.g., Metal Sensing, Cell Imaging)

The imidazo[1,2-a]pyridine scaffold is a valuable platform for the design of chemical sensors, particularly fluorescent probes for metal ions and biological imaging agents. mdpi.com The nitrogen atoms within the heterocyclic system can act as binding or recognition sites for specific analytes.

A compelling example of this application is the development of an imidazo[1,2-a]pyridine-functionalized xanthene dye. rsc.org This molecule was engineered to act as a highly selective and sensitive fluorescent probe for mercury ions (Hg²⁺). The sensing mechanism involves the Hg²⁺-induced ring-opening of a non-fluorescent spirolactam to a highly fluorescent spirolactone structure. This "turn-on" response allows for the naked-eye detection of Hg²⁺. rsc.org

Crucially, this probe demonstrated low cytotoxicity and was successfully applied to the detection of Hg²⁺ in living HeLa cells through fluorescence imaging, highlighting the scaffold's utility in bio-applications. rsc.org Furthermore, the probe was integrated into paper-based test strips for practical environmental water sample analysis. rsc.org

The general principle of using pyridine-based derivatives for metal chelation is also well-established, further supporting the potential of this compound class in sensor technology. nih.gov Although This compound has not been directly reported as a sensor, it serves as an excellent starting point for the synthesis of such probes. The bromo-position could be functionalized with a suitable chelating group or a fluorophore to create a novel sensor molecule tailored for a specific target.

The table below summarizes the key findings from the example of the imidazo[1,2-a]pyridine-based sensor.

Sensor ComponentTarget AnalyteSensing MechanismResponse TypeDemonstrated Applications
Imidazo[1,2-a]pyridine-functionalized xantheneMercury (II) ion (Hg²⁺)Analyte-induced spirolactam ring-opening"Turn-on" fluorescenceNaked-eye detection, Live cell imaging, Water sample analysis via test strips

Future Research Directions for 8 Bromo 2,6 Dimethylimidazo 1,2 a Pyridine

Development of Novel and Efficient Synthetic Routes

The synthesis of imidazo[1,2-a]pyridines has traditionally involved methods like condensation reactions and intramolecular cyclizations. However, future research should focus on developing more advanced and efficient synthetic strategies for 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine.

Modern synthetic approaches that warrant investigation include:

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction (GBBR) stands out as a greener and more efficient alternative for producing the imidazo[1,2-a]pyridine (B132010) core. mdpi.comresearchgate.net Applying this one-pot, three-component reaction could streamline the synthesis of analogues starting from a substituted 2-aminopyridine (B139424), an aldehyde, and an isocyanide, offering high atom economy and reducing waste. researchgate.net

Photocatalysis: Visible-light-induced reactions have emerged as a powerful tool for C-H functionalization. nih.govmdpi.com Research into visible-light-mediated C-H functionalization of the imidazo[1,2-a]pyridine core, using photocatalysts like rose bengal or advanced iridium complexes, could enable direct and selective installation of various functional groups onto the this compound scaffold under mild conditions. nih.govmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com Optimizing microwave-assisted protocols for the key cyclization and substitution steps in the synthesis of this compound could offer a significant advantage for rapid library generation and process scale-up. mdpi.com

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov While many analogues have been studied, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

A systematic investigation should be undertaken to screen this compound against a broad panel of biological targets. Based on the activities of related compounds, promising areas for investigation include:

Kinase Inhibition: Derivatives of imidazo[1,2-a]pyridine have shown potent inhibitory activity against kinases crucial in cancer progression, such as PI3Kα and EGFR. nih.govnih.gov Future studies should evaluate the inhibitory potential of this compound against these and other oncogenic kinases.

Receptor Modulation: Certain imidazo[1,2-a]pyridines act as modulators for receptors like the adenosine (B11128) A2A receptor. nih.gov Investigating the binding affinity and functional activity of the title compound at various G-protein coupled receptors (GPCRs) and ion channels could reveal novel therapeutic applications.

Enzyme Inhibition: The scaffold has been linked to the inhibition of enzymes like COX-2, which is involved in inflammation. nih.gov Screening against a panel of disease-relevant enzymes could uncover unexpected activities.

The mechanism of action is often mediated through the modulation of specific enzymes and receptors, leading to downstream effects on cellular signaling pathways. Elucidating these pathways through techniques like transcriptomics and proteomics will be crucial.

Design of Next-Generation Analogues with Enhanced Specificity and Potency

The this compound structure is an ideal starting point for designing next-generation analogues. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). nih.gov

Future design strategies should focus on:

Target-Oriented Design: Once primary biological targets are identified (as per section 10.2), analogues can be rationally designed to optimize interactions within the target's binding site. For instance, incorporating an exocyclic amine at the 8-position has been shown to enhance affinity for the adenosine A2A receptor in related scaffolds. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Employing scaffold hopping strategies could lead to the discovery of novel covalent inhibitors. rsc.org Replacing the methyl groups or the bromo substituent with various bioisosteres could fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Privileged Structure Combination: Creating hybrid molecules by linking the this compound scaffold to other pharmacophores, such as 1,2,3-triazoles, could yield bis-heterocyclic compounds with enhanced stability and novel biological profiles. mdpi.com

A summary of research findings on related imidazo[1,2-a]pyridine analogues is presented below.

Compound ClassModification StrategyBiological Target/ActivityReference
2,6,8-substituted Imidazo[1,2-a]pyridinesModification of 2,6,8-positionsPI3Kα Inhibition nih.gov
Hydrazone derivatives of Imidazo[1,2-a]pyridinesSynthesis of hydrazone derivativesEGFR and COX-2 Inhibition, Anticancer nih.gov
8-aminated-imidazo[1,2-a]pyridinesPalladium-catalyzed amination at C8Adenosine Receptor A2A Affinity nih.gov
Imidazo[1,2-a]pyridine-1,2,3-triazolesGBBR/CuAAC one-pot strategyBio-stable bis-heterocycles mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nsf.gov These computational tools can be powerfully applied to accelerate the development of this compound derivatives.

Future research should integrate:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models from experimental screening data. These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid unpromising ones.

Generative Models for de novo Design: Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on libraries of known active molecules to generate novel imidazo[1,2-a]pyridine structures with desired properties, exploring a vast chemical space that might not be accessible through traditional design. bohrium.com

Predictive Pharmacokinetic Modeling: AI can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Applying these models early in the design phase for analogues of this compound can help select compounds with a higher probability of success in later preclinical development. nih.gov

Investigation of Non-Traditional Applications in Green Chemistry and Catalysis

Beyond medicinal chemistry, the unique electronic and structural properties of the imidazo[1,2-a]pyridine scaffold suggest potential applications in other scientific domains.

Future investigations should explore:

Green Synthesis Methodologies: The development of synthetic routes for this compound using green solvents, such as deep eutectic solvents, represents an important research direction. researchgate.net These catalyst-free or biodegradable solvent systems align with the principles of green chemistry, reducing environmental impact. researchgate.net

Photocatalysis: Imidazo[1,2-a]pyridines themselves can possess interesting photophysical properties. Research could explore whether this compound or its derivatives can function as organophotocatalysts, potentially mediating chemical transformations under visible light irradiation. nih.govmdpi.com

Materials Science: The rigid, planar structure of the imidazo[1,2-a]pyridine core makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) or as a sensor for metal ions. mdpi.com Future work could involve synthesizing polymers or materials incorporating the this compound unit and evaluating their functional properties.

Q & A

Q. Advanced Structural Characterization

  • ¹H/¹³C NMR : Assignments rely on chemical shift patterns (e.g., pyridine protons resonate at δ 7.5–9.0 ppm). For 8-Bromo-2,6-dimethyl derivatives, methyl groups appear as singlets (δ 2.4–2.6 ppm), while aromatic protons split due to coupling with bromine .
  • X-ray crystallography : Reveals regiochemistry and non-covalent interactions. In 6-bromoimidazo[1,2-a]pyridin-8-amine, hydrogen bonding (N–H⋯N) stabilizes layered crystal packing, confirmed by refinement protocols using isotropic/anisotropic displacement parameters .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₇H₆BrN₃: calculated 212.97, observed 212.98) .

What strategies mitigate regiochemical challenges during electrophilic substitution in imidazo[1,2-a]pyridine systems?

Regioselectivity in Advanced Synthesis
Bromination and nitration often occur at electron-rich positions. For 2,6-dimethylimidazo[1,2-a]pyridine:

  • Directing effects : Methyl groups activate positions 3 and 7. Bromine preferentially substitutes at C-8 due to steric and electronic factors.
  • Protecting groups : Temporarily blocking reactive sites (e.g., amino groups) can redirect substitution .
  • Computational modeling : DFT calculations predict charge distribution to guide reagent selection .

How should researchers design experiments to evaluate the kinase inhibitory activity of this compound derivatives?

Q. Pharmacological Profiling

  • Target selection : Prioritize kinases with structural homology to CDK2, as imidazo[1,2-a]pyridines are known CDK2 inhibitors .
  • Assay design :
    • Enzyme inhibition : Measure IC₅₀ via radiometric or fluorescence-based kinase assays.
    • Cellular activity : Test cytotoxicity and cell cycle arrest in cancer lines (e.g., MCF-7).
  • SAR studies : Modify substituents (e.g., replace bromine with nitro or cyano groups) to correlate structure with potency .

How can discrepancies between spectroscopic data and crystallographic results be resolved for halogenated imidazo[1,2-a]pyridines?

Q. Data Contradiction Analysis

  • Refinement protocols : In X-ray studies, anisotropic displacement parameters and hydrogen-bonding restraints reconcile spectral vs. crystallographic deviations. For example, amino H-atoms in 6-bromoimidazo[1,2-a]pyridin-8-amine were refined isotropically with distance restraints (N–H = 0.88 ± 0.01 Å) to match NMR observations .
  • Dynamic effects : Solution-phase NMR may average conformations, while X-ray captures static structures.
  • Validation tools : Hirshfeld surface analysis quantifies intermolecular interactions influencing solid-state vs. solution behavior .

What computational methods support the optimization of imidazo[1,2-a]pyridine-based drug candidates?

Q. Advanced Computational Approaches

  • Docking studies : Use software like AutoDock Vina to predict binding modes to kinase ATP pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets .

How do steric and electronic effects of substituents influence the fluorescence properties of imidazo[1,2-a]pyridines?

Q. Advanced Photophysical Analysis

  • Electron-withdrawing groups (Br, NO₂) : Quench fluorescence via heavy-atom effects or charge transfer.
  • Electron-donating groups (NH₂, OMe) : Enhance emission by stabilizing excited states.
  • Solvatochromism : Solvent polarity shifts λₑₘ (e.g., diethyl 8-cyano derivatives show bathochromic shifts in DMSO vs. hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.